molecular formula C10H2Br6 B1210115 1,2,3,4,6,7-Hexabromonaphthalene CAS No. 75625-24-0

1,2,3,4,6,7-Hexabromonaphthalene

Cat. No. B1210115
CAS RN: 75625-24-0
M. Wt: 601.5 g/mol
InChI Key: GTFBYYPAXJKCMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexabromonaphthalenes (HBNs), including 1,2,3,4,6,7-Hexabromonaphthalene, involves the direct bromination of naphthalene. This process results in a mixture of isomers, among which 1,2,3,4,6,7-HBN is a major isomer (Birnbaum & McKinney, 1985).

Molecular Structure Analysis

The molecular structure of 1,2,3,4,6,7-HBN has been elucidated using high-field nuclear magnetic resonance (NMR) spectroscopy. This technique provided detailed insights into the arrangement of bromine atoms around the naphthalene core, confirming the identity of the major isomer in the synthesis process (Birnbaum & McKinney, 1985).

Scientific Research Applications

Chemical Composition and Disposition

1,2,3,4,6,7-Hexabromonaphthalene (HBN) has been identified as a toxic contaminant in Firemaster BP-6, a commercial fire retardant consisting of polybrominated biphenyls (PBBs). HBN is a mixture of two isomers, 1,2,3,4,6,7-HBN and 2,3,4,5,6,7-HBN, in a ratio of 60:40. Research on male Fischer-344 rats revealed that after oral administration, HBN is incompletely absorbed. Following intravenous treatment, significant fecal excretion was observed, with negligible urinary excretion. The excreted radioactivity was primarily in the form of metabolites. The tissue distribution pattern indicated accumulation in the liver and adipose tissue, with the liver being the primary site of long-term accumulation. This study provides insights into the metabolism and disposition of HBN in biological systems (Birnbaum, Darcey, & McKinney, 1983).

Persistence in Biological Systems

Further research has focused on the persistence of HBN isomers in biological systems. The minor isomer, 2,3,4,5,6,7-HBN, was identified as extremely persistent and could be isolated from rat liver even 10 days after treatment with the HBN mixture. This isomer's resilience and long-term accumulation in the liver underscore its potential environmental and health impacts (Birnbaum & McKinney, 1985).

Environmental Presence and Impact

The presence of hexachloronaphthalene isomers, including 1,2,3,4,6,7-hexachloronaphthalene, has been observed in environmental samples. Studies have shown their selective retention in rat liver and their appearance in wildlife, such as in cod liver and guillemot eggs from the Swedish east coast. These findings highlight the environmental persistence and bioaccumulation of such compounds, raising concerns about their impact on ecosystems and potential health risks to wildlife (Asplund, Jakobsson, Haglund, & Bergman, 1994).

Analytical Methods and Characterization

Advanced analytical methods have been developed for the isolation and characterization of hexachloronaphthalene isomers. Gas chromatography techniques have enabled the separation and quantification of individual isomers, aiding in environmental and toxicological studies. Such analytical advancements are crucial for monitoring and understanding the distribution and impact of these compounds in the environment (Imagawa & Yamashita, 1997).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

1,2,3,4,6,7-hexabromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Br6/c11-5-1-3-4(2-6(5)12)8(14)10(16)9(15)7(3)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFBYYPAXJKCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)C(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226538
Record name 1,2,3,4,6,7-Hexabromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,6,7-Hexabromonaphthalene

CAS RN

75625-24-0
Record name 1,2,3,4,6,7-Hexabromonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7-Hexabromonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,6,7-HEXABROMONAPHTHALENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3,4,6,7-Hexabromonaphthalene
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Reactant of Route 6
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Citations

For This Compound
18
Citations
K Smith, AKH Al-Khalaf, KB Akar, BM Kariuki… - ARKIVOC, 2022 - orca.cardiff.ac.uk
Reaction of naphthalene and bromine (three mole equivalents) at room temperature gave 1,4,6- tribromonaphthalene (66%) along with 1,4-dibromonaphthalene (8%) and 1,5-…
Number of citations: 2 orca.cardiff.ac.uk
A Daştan, MN Tahir, D Ülkü, M Balci - Tetrahedron, 1999 - Elsevier
Thermal and photobromination of naphthalene and derivatives have been studied. Several hexabromo- (12, 13, 16 and 17), and tetrabromotetralin derivatives (23, 24, and 25) have …
Number of citations: 33 www.sciencedirect.com
J McKinney, P Singh, L Levy, M Walker… - Journal of Agricultural …, 1981 - ACS Publications
The chemical synthesis and characterization of 2, 3, 6, 7-tetra-, 1, 2, 4, 6, 7-penta-, and 1, 2, 3, 5, 6, 7-and 1, 2, 3, 4, 6, 7-hexabromonaphthalene are reported. These compounds are …
Number of citations: 17 pubs.acs.org
LS Birnbaum - Environmental Health Perspectives, 1985 - ehp.niehs.nih.gov
Halogenated aromatic xenobiotics such as the chlorinated and brominated biphenyls, naphthalenes, dibenzodioxins, and dibenzofurans are widespread environmental contaminants. …
Number of citations: 146 ehp.niehs.nih.gov
LW Robertson, K Thompson, A Parkinson - Archives of toxicology, 1984 - Springer
Although polybrominated naphthalenes (PBNs) are contaminants of the commercial fire retardant fireMaster BP-6, the individual PBN isomers have not been identified. In order to study …
Number of citations: 8 link.springer.com
RG Buttery, RM Seifert, JG Turnbaugh… - Journal of Agricultural …, 1981 - ACS Publications
An odor threshold of 4 parts of compound per 1013 parts of water was found for the thiamin odor compound (l-methylbicyclo [3.3. 0]-2, 4-dithia-8-oxaoctane or 2, 3-methylenedithio-2-…
Number of citations: 15 pubs.acs.org
A Dastan, MN Tahir, D Ülkü, PB Shevlin… - The Journal of Organic …, 1997 - ACS Publications
Thermal and photobromination of decalin, 1, was studied, trans,cis,trans-2,5,7,9-tetrabromooctalin, 2, was obtained as the major product along with smaller amounts of …
Number of citations: 13 pubs.acs.org
Y Tondeur, JR Hass, DJ Harvan, PW Albro… - Journal of Agricultural …, 1984 - ACS Publications
The analysis of Firemaster FF-1 (or BP-6) for minor and suspected toxic impurities has been accomplished by high-resolution GC-selected ion monitoring at medium and high resolution…
Number of citations: 8 pubs.acs.org
NC Park - 2013 - sph.unc.edu
22. Birnbaum, LS, Distribution and excretion of 2, 3, 6, 2', 3', 6'-and 2, 4, 5, 2', 4', 5'-hexachlorobiphenyl in senescent rats. Toxicol Appl Pharmacol, 1983. 70 (2): p. 262-72. 23. Birnbaum, …
Number of citations: 1 sph.unc.edu
NC Park - Citeseer
22. Birnbaum, LS, Distribution and excretion of 2, 3, 6, 2', 3', 6'-and 2, 4, 5, 2', 4', 5'-hexachlorobiphenyl in senescent rats. Toxicol Appl Pharmacol, 1983. 70 (2): p. 262-72. 23. Birnbaum, …
Number of citations: 3 citeseerx.ist.psu.edu

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